N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
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Overview
Description
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is a complex organic compound that features a piperidine ring, a cyanophenyl group, and an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a cyanide source and a halogenated phenyl compound.
Formation of the Oxirane Moiety: The oxirane ring is typically formed through an epoxidation reaction, where an alkene is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The final step involves coupling the piperidine derivative with the oxirane-2-carboxamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyanophenyl group, using reagents like sodium azide or alkyl halides.
Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form diols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, alkyl halides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Hydrolysis: Diols.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding, given its potential bioactivity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the oxirane moiety could form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Similar structure with a cyclopropane ring instead of an oxirane.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: Contains a furan ring instead of an oxirane.
Piperidine Derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide is unique due to the presence of both a cyanophenyl group and an oxirane moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-9-13-3-1-2-4-14(13)19-7-5-12(6-8-19)10-18-16(20)15-11-21-15/h1-4,12,15H,5-8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUVYQMCURPNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CO2)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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